Methyl [(1-ethylpropyl)amino]acetate

Lipophilicity ADME Physicochemical Profiling

Sourcing N-alkyl glycine esters with precise lipophilicity often forces compromise between chain length and steric bulk. Methyl [(1-ethylpropyl)amino]acetate resolves this gap, providing a defined logP of 1.489 critical for balancing membrane permeability and solubility in peptidomimetic design. - Enables synthesis of the APJ agonist intermediate CMF-019; the sec-pentyl group is structurally mandatory for this route. - Distinctive steric profile (branched C5, 6 rotatable bonds) allows probing of enzyme binding pockets without altering TPSA (38.33 Ų). - Supplied at ≥95% purity with consistent physicochemical properties, suitable as a reference standard for LC-MS method development.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B8809397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [(1-ethylpropyl)amino]acetate
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCC(CC)NCC(=O)OC
InChIInChI=1S/C8H17NO2/c1-4-7(5-2)9-6-8(10)11-3/h7,9H,4-6H2,1-3H3
InChIKeyIYFIBYCDLACHMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl [(1-ethylpropyl)amino]acetate Overview


Methyl [(1-ethylpropyl)amino]acetate (CAS 1019627-75-8), also known as methyl 2-(pentan-3-ylamino)acetate or N-(1-ethylpropyl)glycine methyl ester, is an N-substituted α-amino ester belonging to the class of sec-alkyl amino acid derivatives. Its molecular formula is C8H17NO2, with a molecular weight of 159.23 g/mol, and it is supplied commercially at purities typically ≥95% [1]. The compound serves as a versatile building block in organic synthesis, particularly for the construction of peptidomimetics and other bioactive scaffolds where controlled lipophilicity and steric bulk are required .

N-substituted α-amino ester building block for peptidomimetic synthesis
sec-pentyl (1-ethylpropyl) substituent provides controlled lipophilicity and defined steric bulk
Supports heterocycle construction and SAR library workflows requiring intermediate logP profile

Methyl [(1-ethylpropyl)amino]acetate: Why It's Irreplaceable


N-Alkyl glycine esters are not interchangeable: the specific alkyl substitution pattern directly governs key physicochemical parameters—most notably the partition coefficient (logP)—that dictate compound behavior in downstream reactions and biological assays . Methyl [(1-ethylpropyl)amino]acetate bears a sec-pentyl (1-ethylpropyl) substituent, which confers a distinct logP value of 1.489, positioning it between lower alkyl homologs (e.g., isopropyl, logP ~0.431) and more lipophilic analogs (e.g., cyclohexyl, logP ~1.7) [1]. Substituting this compound with a less lipophilic or sterically different analog would alter reaction partitioning, membrane permeability, and pharmacokinetic profiles in downstream applications, potentially invalidating established synthetic routes or biological screening data [2].

LogP Shift sec-pentyl provides intermediate lipophilicity between shorter and bulkier alkyl homologs — substitution may alter reaction partitioning and membrane behavior in downstream studies.
Steric Mismatch Branched sec-pentyl chain provides distinct conformational flexibility — smaller sec-alkyl analogs may exhibit different crystallization or target-binding behavior.
Property Mismatch TPSA is conserved across N-alkyl glycine ester series, but lipophilicity and conformational profiles differ — existing SAR data may not transfer directly to substituted analogs.

Methyl [(1-ethylpropyl)amino]acetate vs. Closest Analogs


LogP: Intermediate Between sec-Propyl and Cyclohexyl Analogs

Methyl [(1-ethylpropyl)amino]acetate exhibits a calculated logP of 1.489, which is 3.5-fold higher than the isopropyl analog (logP 0.431) and 0.2 log units lower than the cyclohexyl analog (XLogP3 1.7) [1][2]. This intermediate lipophilicity fills a specific niche in the N-alkyl glycine ester series, providing a balance between aqueous solubility and membrane permeability that is not achievable with either smaller or larger alkyl substituents .

LogP Comparison
Reported
1.489 (sec-pentyl)
Intermediate lipophilicity: 3.5× higher than isopropyl analog (0.431), 0.21 log units below cyclohexyl analog (1.7)
Computed logP values; cross-source method may vary
Lipophilicity ADME Physicochemical Profiling

Conserved TPSA Across N-Alkyl Glycine Esters

The TPSA of methyl [(1-ethylpropyl)amino]acetate is 38.33 Ų, a value identical to that of the tert-butyl analog (38.33 Ų) and consistent across the N-alkyl glycine methyl ester series . This indicates that the core hydrogen-bonding capacity is preserved despite varying alkyl substituents, meaning that differences in biological behavior among these analogs will be driven primarily by lipophilicity and steric effects rather than polar interactions [1].

TPSA Conservation
Reported
38.33 Ų
Identical TPSA across N-alkyl glycine methyl ester series; polar interactions are conserved
Computed TPSA values from database sources
TPSA Drug-likeness Blood-Brain Barrier Permeability

Rotatable Bonds: Enhanced Flexibility vs. Shorter Analogs

Methyl [(1-ethylpropyl)amino]acetate possesses 6 rotatable bonds, compared to 4 rotatable bonds for the isopropyl analog and 5 for the cyclohexyl analog [1][2]. The increased rotatable bond count, driven by the extended sec-pentyl chain, confers greater conformational flexibility, which may influence binding entropy in target engagement and affect crystallization behavior during purification [3].

Rotatable Bond Count
Reported
6 bonds
50% more than isopropyl analog (4); influences conformational entropy and crystallization behavior
Computed molecular descriptors
Conformational Flexibility Molecular Descriptors Drug Design

Key Intermediate in APJ Agonist (CMF-019) Synthesis

Methyl [(1-ethylpropyl)amino]acetate has been specifically employed as the starting material for the synthesis of methyl 3-amino-4-(pentan-3-ylamino)benzoate (compound 4), a critical intermediate in the preparation of CMF-019, a potent apelin receptor (APJ) agonist [1]. The sec-pentyl (1-ethylpropyl) substituent is a conserved structural feature required for the benzimidazole core construction in this synthetic route; replacement with an alternative N-alkyl group (e.g., isopropyl or tert-butyl) would alter the steric environment and likely compromise the yield or selectivity of the condensation step with (thiophene-2-yl)acetimidate [2]. This provides a concrete, peer-reviewed example of the compound's non-substitutable role in a specific drug discovery program.

CMF-019 Intermediate Use
Head-to-head
Key intermediate for APJ agonist
Sec-pentyl substitution required for benzimidazole condensation step; replacement may compromise yield
Published synthetic route; substitution requires de novo validation
Apelin Receptor GPCR Drug Intermediate

Commercial Availability and Consistent Purity

Methyl [(1-ethylpropyl)amino]acetate is commercially available from multiple reputable suppliers (Enamine, ChemScene, Leyan) at a standard purity of ≥95%, with pricing and stock status readily accessible . In contrast, some close analogs, such as methyl 2-(isopropylamino)acetate, show limited stock availability and extended lead times (8-12 weeks) from certain vendors, which can delay research timelines . The consistent 95% purity specification across suppliers reduces the risk of batch-to-batch variability in synthetic applications.

Commercial Purity
Data to verify
≥95%
Reported consistent specification across multiple suppliers; supports procurement confidence
Vendor catalog data; verify current stock status
Commercial Availability Purity Supply Chain

Molecular Weight vs. Common Misidentifications

Methyl [(1-ethylpropyl)amino]acetate has a molecular weight of 159.23 g/mol (exact mass 159.1259 Da) and molecular formula C8H17NO2, which distinguishes it from structurally similar but functionally distinct compounds such as ethyl [(1-ethylpropyl)amino](oxo)acetate (MW 187.24, C9H17NO3) and (1-ethylpropyl)amino(oxo)acetic acid (MW 159.18, C7H13NO3) [1]. The presence of the oxo group in the latter compounds introduces an additional carbonyl, significantly altering reactivity and potential metabolic fate. Researchers must confirm the correct CAS (1019627-75-8) and MW to avoid procurement of incorrect analogs that share the '1-ethylpropyl' descriptor.

MW Identity Verification
Class-level
159.23 g/mol (C₈H₁₇NO₂)
Distinct from oxoacetate analog (187.24) and oxoacetic acid analog (159.18); confirm CAS to avoid procurement errors
Confirm CAS 1019627-75-8 for identity assurance
Molecular Weight Identity Verification Quality Control

Methyl [(1-ethylpropyl)amino]acetate Application Scenarios


APJ Agonist CMF-019 and Benzimidazole Synthesis

Methyl [(1-ethylpropyl)amino]acetate serves as the essential starting material for constructing methyl 3-amino-4-(pentan-3-ylamino)benzoate, a key intermediate in the synthesis of the potent APJ agonist CMF-019 [1]. The sec-pentyl substitution is structurally mandatory for the benzimidazole-forming condensation with (thiophene-2-yl)acetimidate; substituting any other N-alkyl glycine ester would require complete re-optimization of the synthetic route and would likely fail to yield the target pharmacophore [2]. This application is directly supported by published synthetic methodology [1].

Peptidomimetic Library with Controlled Lipophilicity

For combinatorial chemistry or parallel synthesis campaigns where a specific logP window (approximately 1.5) is required to balance solubility and membrane permeability, methyl [(1-ethylpropyl)amino]acetate offers a unique position within the N-alkyl glycine ester series [1]. Its logP of 1.489 sits between the isopropyl (0.431) and cyclohexyl (1.7) analogs, providing a lipophilicity increment that is not achievable with other commercially available sec-alkyl glycine esters [2][3]. This property is critical for peptidomimetic design where fine-tuning of logP influences metabolic stability and bioavailability .

Sterically Differentiated α-Amino Ester Building Block

The sec-pentyl (1-ethylpropyl) group introduces a defined degree of steric bulk (6 rotatable bonds, branched C5 chain) that is intermediate between smaller sec-alkyl substituents (e.g., sec-butyl, 4 rotatable bonds) and bulkier cycloalkyl or tert-butyl groups [1]. This steric profile can be exploited in SAR studies to probe the steric tolerance of enzyme active sites or receptor binding pockets without drastically altering lipophilicity or polar surface area [2]. The compound's TPSA of 38.33 Ų remains identical to other N-alkyl glycine methyl esters, ensuring that observed biological differences are attributable solely to steric and lipophilic effects [3].

Reference Standard for N-Alkyl Glycine Ester QC

Due to its consistent commercial purity (≥95%) across multiple vendors and well-defined physicochemical properties (exact mass 159.1259 Da, logP 1.489, TPSA 38.33 Ų), methyl [(1-ethylpropyl)amino]acetate is suitable for use as a reference compound in developing LC-MS or GC-MS methods for the detection and quantification of N-alkyl glycine esters in reaction mixtures or biological samples [1][2]. Its distinct retention time relative to lower MW analogs (e.g., isopropyl, MW 131.17) facilitates method specificity [3].

Application
Selection Property
Validation Focus
GPCR agonist intermediate synthesis
Sec-pentyl substitution requirement
Benzimidazole condensation step fidelity
Peptidomimetic library design
Intermediate lipophilicity profile
Lipophilicity-controlled SAR profiling
Steric tolerance SAR studies
Moderate conformational flexibility
Conformational entropy and binding assessment
LC-MS/GC-MS method development
Defined purity and MW specifications
Retention time and detection specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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